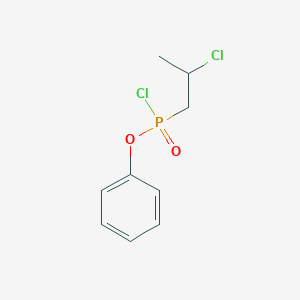
Phenyl (2-chloropropyl)phosphonochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl (2-chloropropyl)phosphonochloridate is an organophosphorus compound with the molecular formula C9H11Cl2O2P It is a derivative of phosphonochloridate, characterized by the presence of a phenyl group and a 2-chloropropyl group attached to the phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Phenyl (2-chloropropyl)phosphonochloridate can be synthesized through the reaction of phenylphosphonic dichloride with 2-chloropropanol. The reaction typically occurs in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the process. The reaction conditions often involve refluxing the mixture to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction is carefully monitored to maintain optimal temperature and pressure conditions.
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl (2-chloropropyl)phosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized to form phosphonic acids or reduced to form phosphonates.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phenylphosphonic acid and 2-chloropropanol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include phosphonamides, phosphonates, and phosphonothioates.
Oxidation Reactions: Products include phosphonic acids.
Reduction Reactions: Products include phosphonates.
Wissenschaftliche Forschungsanwendungen
Phenyl (2-chloropropyl)phosphonochloridate has diverse applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is employed in the study of enzyme inhibition, particularly in the inhibition of acetylcholinesterase.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phenyl (2-chloropropyl)phosphonochloridate involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, leading to inhibition or modification of their activity. The molecular targets include enzymes such as acetylcholinesterase, where the compound acts as an inhibitor by forming a stable phosphonyl-enzyme complex.
Vergleich Mit ähnlichen Verbindungen
Phenyl (2-chloropropyl)phosphonochloridate can be compared with other similar compounds such as:
Diethyl phosphorochloridate: Similar in structure but with ethyl groups instead of phenyl and 2-chloropropyl groups.
Phenylphosphonic dichloride: Lacks the 2-chloropropyl group.
2-Chloropropylphosphonic dichloride: Lacks the phenyl group.
Eigenschaften
CAS-Nummer |
849811-73-0 |
|---|---|
Molekularformel |
C9H11Cl2O2P |
Molekulargewicht |
253.06 g/mol |
IUPAC-Name |
[chloro(2-chloropropyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C9H11Cl2O2P/c1-8(10)7-14(11,12)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI-Schlüssel |
SJFJVFMQSMWTEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CP(=O)(OC1=CC=CC=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopenta[c]pyran-3(5H)-one](/img/structure/B14182853.png)
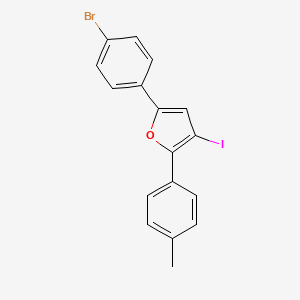
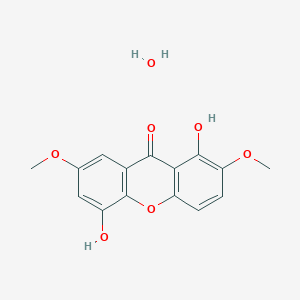

![Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate](/img/structure/B14182882.png)
![(4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B14182883.png)
![3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14182885.png)
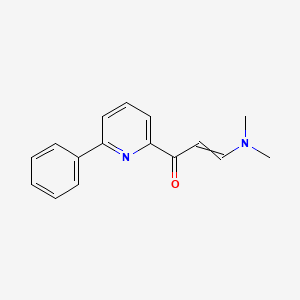
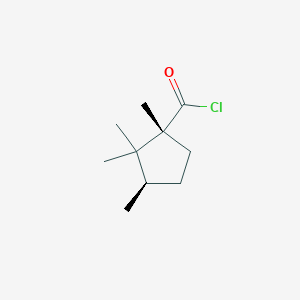

![1H-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-[[3-(difluoromethoxy)phenyl]sulfonyl]-](/img/structure/B14182918.png)
![3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol](/img/structure/B14182934.png)


